molecular formula C6H14N2O B3091702 2-Amino-N-ethylbutyramide CAS No. 1218474-73-7

2-Amino-N-ethylbutyramide

Cat. No.: B3091702
CAS No.: 1218474-73-7
M. Wt: 130.19 g/mol
InChI Key: PUUMKAKVWBYGDZ-UHFFFAOYSA-N
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Description

2-Amino-N-ethylbutyramide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to the nitrogen atom of the butyramide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethylbutyramide can be achieved through several methods. One common approach involves the reaction of butyric acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:

  • Formation of Butyryl Chloride:

    CH3CH2CH2COOH+SOCl2CH3CH2CH2COCl+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} CH3​CH2​CH2​COOH+SOCl2​→CH3​CH2​CH2​COCl+SO2​+HCl

  • Reaction with Ethylamine:

    CH3CH2CH2COCl+C2H5NH2CH3CH2CH2CONHC2H5+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CONH}\text{C}_2\text{H}_5 + \text{HCl} CH3​CH2​CH2​COCl+C2​H5​NH2​→CH3​CH2​CH2​CONHC2​H5​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-ethylbutyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated amides.

Scientific Research Applications

2-Amino-N-ethylbutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-N-methylbutyramide: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-N-propylbutyramide: Similar structure but with a propyl group instead of an ethyl group.

    2-Amino-N-isopropylbutyramide: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 2-Amino-N-ethylbutyramide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or propyl analogs.

Properties

IUPAC Name

2-amino-N-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUMKAKVWBYGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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